molecular formula C17H14N4O3 B5768059 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide

Cat. No.: B5768059
M. Wt: 322.32 g/mol
InChI Key: PZJJPRLWVCIYJC-UHFFFAOYSA-N
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Description

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structural features, which include a pyrazole ring substituted with a phenyl group and a nitrobenzamide moiety. These structural elements contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by nitration and subsequent amide formation. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and safety. This includes the use of less toxic reagents and simplified reaction steps. For example, the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl) piperazine, a related compound, involves nucleophilic substitution and cyclization under acid catalysis, which can be adapted for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The phenyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced during the reactions .

Scientific Research Applications

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl) piperazine
  • 3-methyl-1-phenyl-5-pyrazolone

Uniqueness

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-12-11-16(20(19-12)14-5-3-2-4-6-14)18-17(22)13-7-9-15(10-8-13)21(23)24/h2-11H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJJPRLWVCIYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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